2-Methoxybenzyl methyl sulfide

説明

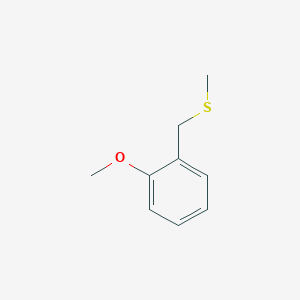

2-Methoxybenzyl methyl sulfide is an organic compound that belongs to the class of aromatic sulfides It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a methyl sulfide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with sodium methyl sulfide under anhydrous conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques further enhances the production process.

化学反応の分析

Oxidation Reactions

2-Methoxybenzyl methyl sulfide undergoes oxidation to form sulfoxides and sulfones under varying conditions.

Sulfoxide Formation

-

H₂O₂-Mediated Oxidation : Using 30% H₂O₂ at 75°C, the sulfide is oxidized to the corresponding sulfoxide. For example, benzyl phenyl sulfide analogs form sulfoxides within 4–27 hours, depending on substituents .

-

Catalytic Oxidation : WO₃-x nanorods in methanol catalyze sulfide-to-sulfoxide conversion, with NMR studies showing >85% sulfoxide yield within 30 minutes .

Sulfone Formation

-

Prolonged H₂O₂ Exposure : Extended reaction times (≥27 hours) with H₂O₂ further oxidize sulfoxides to sulfones. For benzyl phenyl sulfides, sulfone yields reach 80% after crystallization .

-

Aerobic Conditions : NaNO₂ and Br₂ in aqueous media enable efficient sulfide-to-sulfone conversion. Methyl aryl sulfides show 100% conversion under these conditions .

Table 1: Oxidation Conditions and Outcomes

Pummerer Reaction

The sulfoxide derivative of this compound participates in Pummerer reactions, enabling C–O or C–S bond functionalization.

Key Mechanistic Insights

-

Electrophilic Activation : Trifluoroacetic anhydride (TFAA) activates the sulfoxide, forming a thionium ion intermediate. The methoxy group directs electrophilic aromatic substitution to the β-position .

-

Regioselectivity : Deprotonation occurs preferentially at the benzylic position due to stabilization by the methoxy group, yielding α-acetoxysulfides .

Example Reaction Pathway

-

Sulfoxide Activation : TFAA generates a sulfonium ion.

-

Deprotonation : Benzylic hydrogen abstraction forms a thionium ion.

-

Acetate Transfer : Cyclic transition state preserves stereochemistry, producing α-acetoxysulfide .

Nucleophilic Substitution and Elimination

The sulfide’s methyl and benzyl groups exhibit distinct reactivity in nucleophilic environments.

Iodination

-

N-Iodo Sulfoximine Synthesis : Treatment with (diacetoxyiodo)benzene (DIB) and I₂ in methanol introduces iodine at sulfur, forming N-iodo sulfoximines. Yields range from 31% to 90%, depending on substituents .

Base-Mediated Elimination

-

Thiirane Formation : Strong bases (e.g., NaH) promote β-elimination, yielding thiirane derivatives. This pathway competes with nucleophilic substitution in polar aprotic solvents .

Kornblum-Type Oxidation

In the presence of DMSO and Lewis acids (e.g., ZnCl₂), the sulfide undergoes oxidative functionalization at benzylic positions:

-

Mechanism : Single-electron transfer (SET) generates a benzylic radical, which is oxidized to a carbonyl group via Kornblum oxidation .

-

Products : α-Ketosulfides or benzylic ketones, depending on reaction conditions .

Comparative Reaction Pathways

Table 2: Reaction Pathways and Outcomes

Stability and Side Reactions

-

Acid Sensitivity : The methoxy group enhances susceptibility to acid-catalyzed hydrolysis, necessitating anhydrous conditions for reactions involving TFAA or TMSOTf .

-

Thermal Decomposition : Prolonged heating (>70°C) may lead to C–S bond cleavage, forming methoxybenzyl alcohols and methylthiol byproducts .

科学的研究の応用

Organic Synthesis

MBMS serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts to sulfoxides and sulfones.

- Reduction : Can be reduced to thiols.

- Electrophilic Aromatic Substitution : Leads to the formation of various derivatives.

Research indicates that MBMS exhibits significant biological activities:

- Antimicrobial Properties : Investigated for its efficacy against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential therapeutic effects in cancer treatment, possibly through apoptosis induction in cancer cells.

Medicinal Chemistry

MBMS has been explored for its potential in drug development:

- Therapeutic Applications : Its interactions with biomolecules suggest possible uses in treating diseases, particularly those involving oxidative stress and inflammation.

- Neurotoxicity Studies : Recent studies have examined the neurotoxic effects of structurally related compounds, providing insights into the safety profile of MBMS .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Methoxybenzyl methyl sulfide involves its interaction with specific molecular targets. The methoxy group and the sulfide moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, interaction with cellular membranes, and modulation of signaling pathways.

類似化合物との比較

Similar Compounds

2-Methoxybenzyl chloride: Similar structure but with a chloride group instead of a methyl sulfide group.

2-Methoxybenzyl alcohol: Contains a hydroxyl group instead of a methyl sulfide group.

2-Methoxybenzylamine: Features an amine group in place of the methyl sulfide group.

Uniqueness

2-Methoxybenzyl methyl sulfide is unique due to the presence of both a methoxy group and a methyl sulfide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

生物活性

2-Methoxybenzyl methyl sulfide (CAS No. 81077-60-3) is an organic compound classified as an aromatic sulfide. Its structure features a methoxy group attached to a benzene ring, which is further linked to a methyl sulfide group. This unique configuration enables various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through several methods, with one common approach involving the reaction of 2-methoxybenzyl chloride with sodium methyl sulfide under anhydrous conditions. The reaction typically occurs at room temperature and yields the desired product after purification.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 168.26 g/mol |

| CAS No. | 81077-60-3 |

| Chemical Structure | CHOS |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The methoxy group and the methyl sulfide moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Cell Membrane Interaction : It can interact with cellular membranes, impacting cell signaling.

- Modulation of Signaling Pathways : The compound may influence various intracellular signaling cascades.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its efficacy against various bacterial strains has been documented, suggesting potential therapeutic applications in treating infections.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. Specific studies have shown its ability to induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and potential clinical applications.

Tyrosinase Inhibition

Recent findings indicate that compounds structurally similar to this compound exhibit significant tyrosinase inhibitory activity. This enzyme plays a crucial role in melanin biosynthesis, and its inhibition could be beneficial in treating hyperpigmentation disorders .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Apoptosis : In vitro experiments showed that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines, with IC50 values indicating potent activity.

特性

IUPAC Name |

1-methoxy-2-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-9-6-4-3-5-8(9)7-11-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQZLJWUJBQLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81077-60-3 | |

| Record name | 2-(METHYLTHIOMETHYL)ANISOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。